[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction involving a suitable diene and a dienophile under high-pressure conditions.
Introduction of the 2,6-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and a suitable alkylating agent.
Hydrazine formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: can be compared with other similar compounds, such as:
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]ketone: Contains a ketone group, leading to different reactivity and applications.
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]alcohol: Features an alcohol group, which affects its solubility and chemical behavior.
The uniqueness of This compound
Properties
IUPAC Name |
[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-10(2)11(9)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOGCPBNYAPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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